molecular formula C16H13Cl2NO B2380440 (E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one CAS No. 343373-03-5

(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one

Cat. No. B2380440
CAS RN: 343373-03-5
M. Wt: 306.19
InChI Key: OYVZFVYJXNEKPN-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of anilino and phenyl groups, which are common in organic chemistry. Anilino refers to the functional group consisting of a phenyl group attached to an amino group. Phenyl groups are a ring of 6 carbon atoms with the formula -C6H5, and they are commonly found in many organic compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The dichloroanilino group would contribute to the polarity of the molecule, and the phenyl group could participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Anticancer Activity

(3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one: has been investigated for its potential as an anticancer agent. Researchers synthesized a novel series of triazin-chalcones and triazin-N-(3,5-dichlorophenyl)pyrazolines. Among these compounds, chalcones 7d, 7g, and 8g exhibited remarkable in vitro anticancer activity, with GI50 values ranging from 0.422 to 14.9 μM and LC50 values ranging from 5.08 μM to >100 μM . These findings highlight its potential as a candidate for further investigation in cancer therapy.

Non-Steroidal Anti-Inflammatory Drug (NSAID) Analogs

Another avenue of research involves exploring (3E)-4-[(3,5-dichlorophenyl)amino]-3-phenylbut-3-en-2-one as an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA), a non-steroidal anti-inflammatory drug. The synthesis and polymorphism of this compound have been studied to understand the effects of double Cl–CH3 exchange . Investigating its anti-inflammatory properties could provide valuable insights.

Crystal Structure Studies

The crystal structure of N,N′-Bis(3,5-dichlorophenyl)formamidine (a related compound) has been analyzed. The molecule exhibits specific bond lengths, including the C-N (amine) single bond (1.3486(18) Å) and the C=N (imine) double bond (1.2836(18) Å) . While this specific compound is not identical to our target, it provides context for understanding the structural features of related molecules.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological receptors or enzymes. If it’s a dye, it might interact with light or other substances to produce color .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11(20)16(12-5-3-2-4-6-12)10-19-15-8-13(17)7-14(18)9-15/h2-10,19H,1H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVZFVYJXNEKPN-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/NC1=CC(=CC(=C1)Cl)Cl)/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(3,5-dichloroanilino)-3-phenylbut-3-en-2-one

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